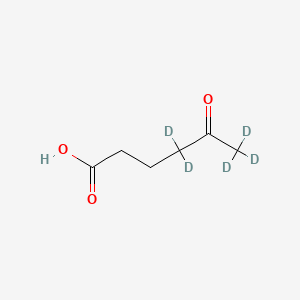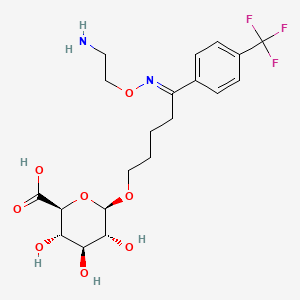
Hydroxy Celecoxib-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Celecoxib-d4 is a labeled derivative of Hydroxy Celecoxib . It is a biochemical for proteomics research . The molecular formula of Hydroxy Celecoxib-d4 is C17H10D4F3N3O3S .
Synthesis Analysis
The synthesis of Celecoxib, the parent compound of Hydroxy Celecoxib-d4, involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride . The synthesis of deuterium-labeled celecoxib and its major metabolites involves amination, hydrosis, diazotization, reduction, and cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Celecoxib, the parent compound of Hydroxy Celecoxib-d4, include a Claisen condensation and a cyclo-condensation reaction .Wirkmechanismus
Safety and Hazards
Hydroxy Celecoxib-d4 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may be harmful if swallowed and is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1276524-56-1 |
|---|---|
Produktname |
Hydroxy Celecoxib-d4 |
Molekularformel |
C17H14F3N3O3S |
Molekulargewicht |
401.397 |
IUPAC-Name |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
InChI-Schlüssel |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Synonyme |
4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl](benzene-d4)sulfonamide; _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)